molecular formula C11H21NO3 B8635318 N-Octanoyl-L-alanine

N-Octanoyl-L-alanine

Cat. No.: B8635318
M. Wt: 215.29 g/mol
InChI Key: PWDZZFPSEZIBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-L-alanine is an organic compound with the molecular formula C11H21NO3 It is a derivative of propanoic acid, where an octanamide group is attached to the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octanoyl-L-alanine can be achieved through several methods. One common approach involves the reaction of octanoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. For example, transaminases can be employed to catalyze the amination of octanoic acid derivatives, leading to the formation of this compound with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

N-Octanoyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(octanoylamino)propanoic acid

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12-9(2)11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

PWDZZFPSEZIBRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 g (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 30.12 g (0.185 mol) of octanoyl chloride. The product crystallizes from toluene/n-hexane.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
41.23 g
Type
reactant
Reaction Step Two
Quantity
44.27 g
Type
reactant
Reaction Step Three
Quantity
30.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 30.12 g (0.185 mol) of octanoyl chloride. The product crystallizes from toluene/n-hexane.
[Compound]
Name
16.5
Quantity
0.185 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.23 g
Type
reactant
Reaction Step Three
Quantity
44.27 g
Type
reactant
Reaction Step Four
Quantity
30.12 g
Type
reactant
Reaction Step Five

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